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Compound Name: Pseudoisocyanine iodide

Cat. No.: B122728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pseudoisocyanine (PIC) iodide is a cationic cyanine dye renowned for its propensity to form

highly ordered supramolecular structures known as J-aggregates in aqueous solutions and on

various templates.[1][2] These aggregates exhibit unique photophysical properties, including a

sharp, narrow absorption band (J-band) that is significantly red-shifted compared to the

monomeric dye.[1][3][4] This phenomenon, coupled with its fluorescence characteristics,

makes PIC iodide a versatile tool in a range of biophysical studies, from investigating molecular

self-assembly to probing biological systems.

These application notes provide an overview of the key applications of PIC iodide in

biophysical research, complete with detailed protocols and quantitative data to facilitate its use

in the laboratory.

Key Applications
Monitoring Protein and Peptide Aggregation: The formation of J-aggregates is sensitive to

the surrounding environment. Changes in protein conformation and aggregation can

influence the self-assembly of PIC iodide, leading to detectable changes in its absorption

and fluorescence spectra. This allows for the real-time monitoring of protein aggregation

kinetics, a critical aspect in the study of neurodegenerative diseases and in the development

of stable protein therapeutics.
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Investigating Nucleic Acid Interactions: PIC iodide interacts with DNA, with a preference for

AT-rich regions.[5] This interaction can template the formation of J-aggregates, and the

resulting spectral changes can be used to study DNA structure, binding affinities, and

conformational changes.[5]

Measuring Mitochondrial Membrane Potential: As a cationic dye, PIC iodide and its

derivatives can accumulate in mitochondria in response to the negative mitochondrial

membrane potential (ΔΨm).[6][7] The aggregation state of the dye within the mitochondria is

dependent on ΔΨm, leading to a shift in its fluorescence emission from green (monomers) to

orange-red (J-aggregates) in healthy, polarized mitochondria. This ratiometric response

provides a sensitive method for assessing mitochondrial health and cellular apoptosis.[6][7]

Cellular Imaging: The fluorescent properties of PIC iodide and its aggregates allow for their

use in cellular imaging applications, particularly for visualizing mitochondria and assessing

cell viability.

Quantitative Data
The following tables summarize key quantitative data for Pseudoisocyanine iodide relevant to

its biophysical applications.

Table 1: Spectral Properties of Pseudoisocyanine Iodide
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Species
Absorption
Maximum
(λ_max)

Emission
Maximum
(λ_em)

Molar
Extinction
Coefficient (ε)

Notes

Monomer
~490 nm and

~523 nm[4]
~540 nm

53,500 M⁻¹cm⁻¹

at 523 nm

In dilute aqueous

solution.

J-aggregate
~573 nm - 580

nm[3]

~584 nm and

~626 nm

Not well-defined,

depends on

aggregate size

and conditions.

Characterized by

a sharp, red-

shifted J-band.

H-dimer

Blue-shifted

relative to

monomer

- -

Observed at

intermediate

concentrations

before J-

aggregate

formation.[2]

Table 2: Binding Constants for Pseudoisocyanine Iodide with DNA

DNA Type
Dissociation
Constant (K_d)

Method Reference

AT double strand (ds)

DNA
25 - 60 µM

Isothermal Titration

Calorimetry
[5]

Duplex DNA (AT-

track)
20 - 25 µM

Isothermal Titration

Calorimetry

DX-tile templates (AT-

track)
66 µM

Isothermal Titration

Calorimetry

Experimental Protocols
Protocol 1: Monitoring Protein Aggregation
This protocol describes a general method for using PIC iodide to monitor the aggregation of a

model protein.
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Materials:

Pseudoisocyanine iodide (PIC) stock solution (e.g., 1 mM in DMSO or ethanol).

Protein of interest.

Aggregation-inducing buffer (e.g., specific pH, temperature, or presence of co-solvents).

Control buffer (non-aggregating conditions).

UV-Vis spectrophotometer or a fluorescence plate reader.

Method:

Prepare Protein Solutions: Prepare solutions of the protein of interest in both the

aggregation-inducing buffer and the control buffer at the desired concentration.

Prepare PIC Working Solution: Dilute the PIC stock solution in the respective buffers to a

final concentration that allows for sensitive detection of spectral changes (typically in the low

micromolar range).

Initiate Aggregation: Mix the protein solution with the PIC working solution in a cuvette or a

multi-well plate. For kinetic studies, this mixing step marks time zero.

Spectroscopic Measurements:

UV-Vis Spectroscopy: Record the absorption spectra over a range of 400-700 nm at

regular time intervals. Monitor the appearance and growth of the J-band around 573 nm

as an indicator of aggregation.

Fluorescence Spectroscopy: Excite the sample at a wavelength corresponding to the

monomer absorption (e.g., 523 nm) and record the emission spectrum. Monitor for

changes in the emission intensity and the appearance of the J-aggregate emission peak.

Data Analysis: Plot the absorbance at the J-band maximum or the fluorescence intensity

ratio against time to obtain kinetic profiles of protein aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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